molecular formula C23H21ClN2O4 B3515133 1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B3515133
M. Wt: 424.9 g/mol
InChI Key: BFZPKXTZFDRERC-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furylmethyl group, and a quinolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-furylmethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different physical and chemical properties depending on the introduced functional groups .

Scientific Research Applications

1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-23(2)11-19-17(20(27)12-23)10-18(21(28)25-13-16-4-3-9-30-16)22(29)26(19)15-7-5-14(24)6-8-15/h3-10H,11-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZPKXTZFDRERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(4-CHLOROPHENYL)-N~3~-(2-FURYLMETHYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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